3-bromo-6-fluoro-5-nitro-1H-indazole
Description
Properties
Molecular Formula |
C7H3BrFN3O2 |
|---|---|
Molecular Weight |
260.02 g/mol |
IUPAC Name |
3-bromo-6-fluoro-5-nitro-2H-indazole |
InChI |
InChI=1S/C7H3BrFN3O2/c8-7-3-1-6(12(13)14)4(9)2-5(3)10-11-7/h1-2H,(H,10,11) |
InChI Key |
PKXGAMZKIINOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Bromination of 5-Nitro-1H-Indazole
One of the most common methods for synthesizing 3-bromo-6-fluoro-5-nitro-1H-indazole involves bromination of a precursor, such as 5-nitro-1H-indazole, in the presence of bromine and a solvent like N,N-dimethylformamide (DMF). The process is as follows:
-
- Under nitrogen protection, 5-nitro-1H-indazole is dissolved in DMF.
- The reaction mixture is cooled to a temperature range of 7–11°C.
-
- Bromine is added dropwise to the solution while maintaining the temperature at 7–11°C.
- After the addition, the reaction mixture is kept at 2–8°C for 1–3 hours to allow complete bromination.
-
- The temperature is gradually increased to 37–45°C and maintained for 10–15 hours to ensure the reaction reaches completion.
- High-performance liquid chromatography (HPLC) is used to monitor the reaction progress, ensuring that the unreacted starting material is below 0.16%.
-
- The reaction mixture is filtered at temperatures below 15°C, and the crude product is washed with soft water.
- Recrystallization is performed using an ethanolic solution (45–50%) with activated carbon treatment to remove impurities.
This method has been reported to yield high-purity products with a total yield of approximately 95%.
Nitration and Bromination Sequence
An alternative route involves nitration followed by bromination:
-
- Starting from 6-bromo-5-fluoroindazole, nitration is carried out using a mixture of nitric acid and sulfuric acid under controlled conditions.
- This step introduces the nitro group selectively at the desired position.
-
- Bromine or brominating agents are used to introduce the bromine atom at position 3 of the indazole ring.
- The reaction conditions are optimized to prevent over-bromination or side reactions.
This sequence allows for better control over regioselectivity but may require additional purification steps due to potential by-products.
Reaction Conditions and Optimization
Solvent Selection
DMF is commonly used as the solvent due to its ability to dissolve both reactants and facilitate smooth bromination. Other polar aprotic solvents may also be considered depending on availability and cost.
Temperature Control
Temperature plays a critical role in both reaction efficiency and selectivity:
- Low temperatures (7–11°C) during bromine addition help minimize side reactions.
- Gradual heating (37–45°C) ensures complete conversion without degrading sensitive intermediates.
Purification Techniques
Recrystallization from ethanol with activated carbon treatment ensures high purity by removing colored impurities and residual reactants.
Industrial Considerations
The described methods are suitable for industrial-scale synthesis due to their simplicity, mild reaction conditions, and high yields:
- Scalability : The use of inexpensive starting materials like 5-nitro-1H-indazole makes these methods cost-effective.
- Environmental Impact : Careful handling of bromine and waste management is necessary to minimize environmental hazards.
Data Summary
| Step | Conditions | Key Notes |
|---|---|---|
| Bromination | DMF, bromine, 7–11°C | High yield (~95%), mild conditions |
| Nitration + Bromination | HNO₃/H₂SO₄ (nitration), bromine | Sequential approach, regioselective |
| Purification | Ethanol recrystallization | Activated carbon removes impurities |
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-fluoro-5-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substituted indazoles with various functional groups.
- Amino derivatives from the reduction of the nitro group.
- Oxidized products with different oxidation states.
Scientific Research Applications
3-Bromo-6-fluoro-5-nitro-1H-indazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-bromo-6-fluoro-5-nitro-1H-indazole depends on its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects . For example, it could act as an inhibitor of histone deacetylases, which play a role in gene expression and cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-bromo-6-fluoro-5-nitro-1H-indazole with structurally related indazole derivatives, highlighting substituent effects on properties and applications.
Table 1: Structural and Property Comparison
Detailed Analysis
3-Bromo-6-Chloro-5-Nitro-1H-Indazole (CAS 1000342-41-5) Substituent Effects: Replacing fluorine with chlorine increases molecular weight and polarizability. Reactivity: Chlorine is a better leaving group than fluorine, favoring nucleophilic aromatic substitution.
5-Bromo-6-Fluoro-3-Methyl-1H-Indazole (CAS 864773-66-0)
- Electronic Effects : The methyl group at position 3 is electron-donating, activating the ring toward electrophilic substitution—contrasting with the nitro group’s deactivation in the target compound.
- Safety and Handling : Safety Data Sheets (SDS) highlight precautions for inhalation and handling, though the target compound’s SDS is unspecified .
Synthetic Flexibility: The absence of a nitro group simplifies synthesis but reduces utility in nitro-specific reactions (e.g., reduction to amines) .
Research Findings
- Substituent Position Matters : The placement of bromine (position 3 vs. 5) and fluorine (position 6) significantly alters electronic distribution. For example, bromine at position 3 in the target compound may sterically hinder reactions at the adjacent pyrazole nitrogen.
- Nitro Group Trade-offs : While nitro groups enhance stability and direct further functionalization, they reduce solubility and increase toxicity risks compared to alkyl or methyl substituents.
- Halogen Effects : Fluorine improves metabolic stability, whereas chlorine offers stronger intermolecular interactions but complicates synthesis due to its larger size.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
